molecular formula C14H18N2O3 B582061 4-(Boc-aminoethyloxy)benzonitrile CAS No. 919085-52-2

4-(Boc-aminoethyloxy)benzonitrile

Cat. No.: B582061
CAS No.: 919085-52-2
M. Wt: 262.309
InChI Key: LTUFIJMRYINTOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Boc-aminoethyloxy)benzonitrile, also known as tert-butylN-[2-(4-cyanophenoxy)ethyl]carbamate, is a heterocyclic organic compound with the molecular formula C14H18N2O3 . It has a molecular weight of 262.30 . This compound is primarily used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES notation: CC©©OC(=O)NCCOC1=CC=C(C=C1)C#N . The InChI key for this compound is LTUFIJMRYINTOU-UHFFFAOYSA-N .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Intramolecular Charge Transfer : Studies on similar molecules, like 4-(Dimethyl-amino)benzonitrile (DMABN), have shed light on the nature of low-lying singlet states, revealing insights into dual fluorescence and intramolecular charge transfer (ICT) states, critical for understanding photophysical properties of organic compounds (Köhn & Hättig, 2004).
  • Building Blocks for Peptide Synthesis : Compounds with functionalities similar to 4-(Boc-aminoethyloxy)benzonitrile serve as building blocks for pseudopeptide synthesis, indicating their utility in developing peptidomimetics and combinatorial chemistry applications (Pascal et al., 2000).

Materials Science and Polymer Technology

  • Functionalization of Surfaces : Research has demonstrated the covalent tethering of organic functionalities, including N-Boc-aminomethyl groups, to surfaces like glassy carbon electrodes. This methodology facilitates the attachment of redox-active groups, indicating applications in electrochemical sensors and devices (Chrétien et al., 2008).
  • Synthesis of Stereodefined Compounds : Studies on the synthesis of epoxy amino acids from allylglycines demonstrate the production of 4-hydroxyproline derivatives, showcasing methods for generating stereodefined compounds for potential use in medicinal chemistry and drug development (Krishnamurthy et al., 2014).

Electrochemistry and Battery Technology

  • Electrolyte Additives for Batteries : Research involving 4-(Trifluoromethyl)-benzonitrile, a compound with a similar nitrile functionality, as an electrolyte additive for lithium-ion batteries, illustrates the potential of such compounds to enhance the performance and stability of high-voltage battery systems (Huang et al., 2014).

Corrosion Inhibition

  • Corrosion Inhibition : Benzonitrile derivatives have been explored as corrosion inhibitors for mild steel in acid media, showcasing the potential utility of nitrile-containing compounds in protecting industrial materials against corrosion (Chaouiki et al., 2018).

Safety and Hazards

4-(Boc-aminoethyloxy)benzonitrile is intended for research use only and is not advised for medicinal, household, or other uses . Detailed safety and hazard information are not available in the search results.

Properties

IUPAC Name

tert-butyl N-[2-(4-cyanophenoxy)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(17)16-8-9-18-12-6-4-11(10-15)5-7-12/h4-7H,8-9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUFIJMRYINTOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.